Product packaging for 1-Oxa-9-azaspiro[5.5]undecan-5-ol(Cat. No.:CAS No. 174469-91-1)

1-Oxa-9-azaspiro[5.5]undecan-5-ol

Cat. No.: B182617
CAS No.: 174469-91-1
M. Wt: 171.24 g/mol
InChI Key: YSGOQZNAPVCOGT-UHFFFAOYSA-N
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Description

1-Oxa-9-azaspiro[5.5]undecan-5-ol is a spirocyclic building block of significant interest in medicinal chemistry, particularly for the development of novel antifungal agents. Compounds based on the 1-oxa-9-azaspiro[5.5]undecane scaffold have demonstrated potent activity against fungal infections . Research indicates that such spirocyclic structures can function to potentiate the efficacy of existing azole antifungal drugs, offering a promising strategy to combat resistant fungal pathogens . This is critical in addressing serious infections caused by species such as Aspergillus fumigatus and azole-resistant Candida , which are associated with high mortality in immunocompromised patients . The synthetic utility of this spirocyclic system is well-established, with documented routes for the preparation of functionalized 1,4-dioxane derivatives bearing additional heteroaliphatic rings, underscoring its role as a versatile advanced intermediate for constructing diverse chemical libraries . As a research chemical, this compound provides a critical core structure for investigating new mechanisms of action and developing next-generation treatments for invasive fungal diseases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO2 B182617 1-Oxa-9-azaspiro[5.5]undecan-5-ol CAS No. 174469-91-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-oxa-9-azaspiro[5.5]undecan-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c11-8-2-1-7-12-9(8)3-5-10-6-4-9/h8,10-11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGOQZNAPVCOGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(CCNCC2)OC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for 1 Oxa 9 Azaspiro 5.5 Undecan 5 Ol and Its Derivatives

Retrosynthetic Analysis Approaches

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally breaking them down into simpler, commercially available starting materials. This process involves disconnection of strategic bonds and functional group interconversions (FGI).

Disconnection Strategies

The retrosynthetic analysis of 1-oxa-9-azaspiro[5.5]undecan-5-ol reveals several possible disconnection strategies for the spirocyclic core. A primary disconnection can be made at the C-O bond of the tetrahydropyran (B127337) ring and a C-N bond of the piperidine (B6355638) ring. This approach simplifies the target molecule to acyclic or simpler cyclic precursors.

One common strategy for spiroketals involves disconnecting the two C-O bonds of the ketal, leading to a dihydroxy ketone precursor. However, for the 1-oxa-9-azaspiro[5.5]undecane scaffold, a more convergent approach involves disconnecting the bonds forming one of the heterocyclic rings, while leaving the other intact. For instance, disconnection of the tetrahydropyran ring can lead to a substituted piperidine precursor. A logical disconnection point is the C-O bond, which can be formed via an intramolecular Williamson ether synthesis or, more commonly, through cyclization reactions like the Prins cyclization.

Another key disconnection is at the spirocyclic center. This can be envisioned by breaking the C-C bonds adjacent to the spiroatom, which points towards strategies involving the alkylation of a pre-existing piperidine or tetrahydropyran ring.

Functional Group Interconversions in Retrosynthesis

Functional group interconversions (FGI) are crucial in retrosynthesis to transform a functional group in the target molecule into a more synthetically convenient precursor. In the context of this compound, the secondary alcohol at the C-5 position can be retrosynthetically derived from a ketone at the same position (1-oxa-9-azaspiro[5.5]undecan-5-one) via a reduction reaction. This ketone precursor is often more accessible through various cyclization strategies.

Furthermore, the amine group in the piperidine ring can be derived from other nitrogen-containing functional groups. For instance, a nitro group can be reduced to an amine, or an amide can be reduced. These FGIs allow for a wider range of starting materials and synthetic routes. The protection and deprotection of the amine and alcohol functional groups are also important considerations during the synthesis, often requiring additional FGI steps.

Construction of the Spirocyclic Core

The construction of the 1-oxa-9-azaspiro[5.5]undecane core is the cornerstone of the synthesis. Several powerful synthetic methodologies have been developed for the formation of spirocyclic systems, including Ring-Closing Metathesis, Prins cyclization, and other intramolecular cyclization pathways.

Ring-Closing Metathesis (RCM) Approaches

Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of a wide variety of cyclic and heterocyclic compounds. This reaction, typically catalyzed by ruthenium-based catalysts such as Grubbs' catalysts, involves the intramolecular reaction of a diene to form a cycloalkene and a volatile ethylene byproduct.

In the synthesis of the 1-oxa-9-azaspiro[5.5]undecane scaffold, RCM can be employed to form either the tetrahydropyran or the piperidine ring. For example, a precursor containing two terminal alkene functionalities, appropriately positioned on a piperidine or tetrahydropyran core, can undergo RCM to form the second ring of the spirocycle. A plausible precursor for an RCM approach to the tetrahydropyran ring would be a diene-substituted piperidine. The subsequent double bond in the newly formed ring can then be reduced to afford the saturated spirocyclic system. The broad functional group tolerance of modern RCM catalysts makes this a highly attractive strategy.

Catalyst Precursor Type Ring Formed Key Features
Grubbs' Catalysts (1st, 2nd, 3rd Gen)Diene-substituted piperidineTetrahydropyranHigh functional group tolerance, formation of a double bond for further functionalization.
Hoveyda-Grubbs CatalystsDiene-substituted tetrahydropyranPiperidineIncreased stability and activity for challenging substrates.

Prins Cyclization and Cascade Reactions

The Prins cyclization is an acid-catalyzed reaction between an alkene and a carbonyl compound, which can be effectively utilized for the construction of tetrahydropyran rings. This reaction proceeds through an oxocarbenium ion intermediate that is trapped by the alkene nucleophile. Cascade reactions initiated by a Prins cyclization can lead to the rapid assembly of complex molecular architectures, including spirocycles.

A notable example is the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, a closely related scaffold, via a Prins cascade process. This reaction involves the coupling of aldehydes with N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide. This strategy demonstrates the potential of Prins-type bicyclization for the efficient construction of such spirocyclic systems. For the synthesis of this compound, a similar cascade approach could be envisioned starting from a suitably functionalized piperidine precursor containing a homoallylic alcohol moiety, which would react with an aldehyde or ketone to form the tetrahydropyran ring.

Reaction Type Key Reactants Product Scaffold Catalyst/Conditions Reference
Prins Cascade BicyclizationAldehyde, N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide1,9-Dioxa-4-azaspiro[5.5]undecaneAcid catalyst
Intramolecular Prins CyclizationPiperidine with homoallylic alcohol and aldehyde/ketone functionality1-Oxa-9-azaspiro[5.5]undecaneLewis or Brønsted acid

Intramolecular Cyclization Pathways (e.g., α-Siloxy-Epoxide Ring Expansions)

Intramolecular cyclization reactions provide a powerful means to construct cyclic systems with high stereocontrol. A particularly elegant approach for the synthesis of azaspirocyclic ketones involves the ring expansion of α-siloxy-epoxides. This semipinacol-type rearrangement has been successfully applied to the construction of 1-azaspiro[5.5]undecan-7-ones, which are direct precursors to derivatives of the target molecule.

In this strategy, a suitably functionalized cyclopentanol silyl (B83357) ether undergoes epoxidation, followed by a Lewis acid-promoted ring expansion. The use of titanium tetrachloride as a Lewis acid has been shown to proceed in high chemical yields with complete diastereoselectivity for the formation of 1-azaspiro[5.5]undecan-7-ones. The resulting spirocyclic ketone can then be readily reduced to the corresponding alcohol, providing access to compounds like this compound (after considering the different numbering for the ketone precursor). The diastereoselectivity of the ring expansion can be influenced by the choice of Lewis acid and the nature of the silyl ether protecting group.

Precursor Key Transformation Product Promoter Yield & Selectivity Reference
Functionalized cyclopentanol silyl etherα-Siloxy-epoxide semipinacol ring expansion1-Azaspiro[5.5]undecan-7-oneTitanium tetrachlorideHigh yield, complete diastereoselectivity

Conjugate Addition/Dipolar Cycloaddition Cascades

A powerful strategy for the rapid assembly of complex cyclic systems is the use of cascade reactions, where multiple bond-forming events occur in a single pot. One such elegant approach to the related azaspiro[5.5]undecane core involves a tandem conjugate addition/intramolecular [3+2] dipolar cycloaddition sequence. acs.org This methodology provides a stereocontrolled route to the spirocyclic framework.

The key components for this cascade are an oxime and a diene that can function as both a Michael acceptor and a dipolarophile. A notable example utilizes 2,3-bis(phenylsulfonyl)-1,3-butadiene. The reaction is initiated by the conjugate addition of a cyclohexanone-derived oxime to the electron-deficient diene. This addition generates a transient nitrone intermediate, which is strategically positioned to undergo an intramolecular 1,3-dipolar cycloaddition with the tethered vinyl sulfone. acs.org This cycloaddition step forges the second ring of a bicyclic isoxazolidine adduct in high yield.

The final step to reveal the azaspiro[5.5]undecane skeleton involves the reductive cleavage of the nitrogen-oxygen bond within the cycloadduct. Treatment with a reducing agent like sodium amalgam (Na/Hg) accomplishes this transformation, furnishing the desired spirocyclic system. acs.org While this has been demonstrated for the synthesis of azaspiro[5.5]undecanes, the principles of this cascade reaction offer a viable pathway toward the 1-oxa-9-azaspiro scaffold by selecting appropriately substituted starting materials.

Epoxide Formation and Ring Opening Strategies

Epoxides are highly versatile three-membered cyclic ethers that serve as valuable intermediates in organic synthesis due to the ring strain that makes them susceptible to nucleophilic attack. Epoxide formation followed by a regioselective ring-opening is a classic yet effective strategy for constructing heterocyclic systems, including the 1-oxa-9-azaspiro[5.5]undecane framework. jsynthchem.comnih.gov This approach is particularly useful in the synthesis of pharmaceuticals and other complex molecules. mdpi.com

The general strategy would commence with a substituted cyclohexene precursor. This olefin can be converted to an epoxide using various epoxidation agents, such as meta-chloroperoxybenzoic acid (mCPBA). The crucial step is the subsequent intramolecular ring-opening of the epoxide. By tethering a nitrogen nucleophile (an amine) to the cyclohexene starting material at an appropriate position, the amine can attack one of the electrophilic carbons of the epoxide. This intramolecular cyclization, proceeding via an SN2 mechanism, forges the piperidine ring and simultaneously installs the hydroxyl group, leading directly to the this compound core.

The regioselectivity of the epoxide ring-opening is a critical consideration. Under basic or neutral conditions, the nucleophile typically attacks the less sterically hindered carbon of the epoxide. jsynthchem.com In contrast, under acidic conditions, the reaction proceeds via a mechanism with SN1 character, and the nucleophile preferentially attacks the more substituted carbon that can better stabilize a partial positive charge. Careful planning of the substrate and reaction conditions is therefore essential to ensure the desired regiochemical outcome and the successful formation of the spirocyclic system.

Reductive Amination Protocols

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a ketone or aldehyde with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. Intramolecular reductive amination is a particularly powerful variant for the synthesis of nitrogen-containing heterocycles like piperidines.

In the context of synthesizing the 1-oxa-9-azaspiro[5.5]undecane scaffold, this strategy can be envisioned to form the piperidine ring. The synthesis would start with a precursor molecule that contains both a ketone (or aldehyde) and a primary amine, separated by a suitable carbon chain, and attached to the precursor of the tetrahydropyran ring. Upon treatment with a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), the ketone and amine would reversibly form a cyclic iminium ion. This intermediate is then irreversibly reduced to yield the spirocyclic piperidine ring.

This method has proven highly effective for constructing piperidine rings in complex molecules. For instance, intramolecular reductive amination of a 6-amino-6-deoxy-L-sorbose derivative is a key step in the synthesis of 1-deoxynojirimycin (DNJ), selectively providing the desired piperidine ring from a carbohydrate precursor. The stereochemical outcome of the cyclization is often controlled by the preferential attack of the hydride on one face of the intermediate imine. This highlights the potential of reductive amination protocols to provide stereoselective access to complex heterocyclic systems like this compound.

Base-Promoted [5+1] Double Michael Additions

The double Michael addition, particularly a [5+1] cycloaddition strategy, represents an efficient method for the construction of six-membered rings. This reaction has been successfully applied to the synthesis of related diazaspiro[5.5]undecane systems and demonstrates significant potential for adaptation to the 1-oxa-9-azaspiro[5.5]undecane core. researchgate.netresearchgate.net

This cascade reaction typically involves the reaction of a five-atom component (the Michael donor) with a divinyl ketone derivative (the Michael acceptor). In a reported synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones, N,N-dimethyl barbituric acid serves as the 5-atom component. researchgate.net The reaction is promoted by a base, such as diethylamine, at ambient temperature.

The proposed mechanism begins with the base abstracting an acidic proton from the Michael donor to form an enolate. This enolate then undergoes the first intermolecular Michael addition to one of the vinyl groups of the diarylideneacetone. The resulting intermediate then undergoes a second, intramolecular Michael addition, where the nitrogen attacks the second vinyl group, to close the six-membered ring and form the spirocyclic product. researchgate.net This protocol has been shown to be high-yielding with a variety of substituted divinylketones. researchgate.net The development of a suitable five-atom donor containing both an oxygen and a nitrogen nucleophile could allow for a similar base-promoted double Michael addition to directly access the 1-oxa-9-azaspiro[5.5]undecane framework.

Reaction Reactants Base Product Yield
[5+1] Double Michael AdditionN,N-dimethyl barbituric acid, Diarylideneacetone derivativesDiethylamine2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraone derivativesUp to 98%

Stereoselective Synthesis Methodologies

Controlling the stereochemistry during the synthesis of complex molecules like this compound is of paramount importance, as different stereoisomers can exhibit vastly different biological activities. Both diastereoselective and enantioselective methods have been developed for related spirocyclic systems.

Diastereoselective Approaches

Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters created in a reaction. Several of the strategies discussed above exhibit inherent diastereoselectivity.

The conjugate addition/dipolar cycloaddition cascade is a prime example of a diastereoselective process. acs.org The stereochemistry of the final azaspiro[5.5]undecane product is influenced by the stereochemical course of both the conjugate addition and the subsequent intramolecular cycloaddition. Furthermore, subsequent modifications to the spirocycle can also proceed with high diastereoselectivity. For instance, the conjugate addition of an organocuprate to a dihydropyridin-4(1H)-one intermediate, formed from the spirocycle, has been shown to proceed via a stereoelectronically preferred axial attack, leading to a single major diastereomer. The stereoselectivity in this case is governed by the minimization of A(1,3)-strain in the planar vinylogous amide system. acs.org

Similarly, the base-promoted [5+1] double Michael addition for the synthesis of diazaspiro[5.5]undecanes has been reported to be stereoselective. X-ray crystallographic studies of the products revealed that the newly formed cyclohexanone ring of the spirocycle preferentially adopts a chair conformation, leading to a specific and predictable diastereomer. researchgate.net

Method Key Intermediate/Reactant Factor Controlling Diastereoselectivity Outcome
Conjugate Addition/Dipolar CycloadditionDihydropyridin-4(1H)-oneA(1,3)-strain, axial attack of nucleophileHigh diastereoselectivity in side-chain addition
[5+1] Double Michael AdditionDiarylideneacetoneThermodynamic preference for chair conformationFormation of a specific diastereomer

Enantioselective Transformations

Enantioselective synthesis focuses on controlling the absolute configuration of stereocenters, producing a single enantiomer of a chiral molecule. This is often achieved through the use of chiral starting materials, chiral auxiliaries, or chiral catalysts.

A prominent strategy for the enantioselective synthesis of the related 1-azaspiro[5.5]undecane ring system is the use of a "chiron" approach, which utilizes readily available chiral molecules from nature as starting materials. D(+)-glucose, a simple sugar, has been successfully employed as a chiral precursor to construct the 1-azaspiro[5.5]undecane core of histrionicotoxin alkaloids. clockss.orgcrossref.org This approach involves a series of chemical transformations that transfer the inherent chirality of glucose to the final spirocyclic product, thus ensuring an enantiomerically pure compound.

Another powerful approach is asymmetric catalysis, where a small amount of a chiral catalyst is used to induce enantioselectivity in a chemical reaction. For the synthesis of spiroketals and spiroaminals, sophisticated catalytic systems have been developed. For example, a sequential gold and iridium catalytic system has been used to achieve an enantioselective cascade reaction. This process involves an asymmetric allylation/spiroketalization sequence that provides access to spiroketals with excellent enantioselectivities. Such catalytic methods offer an efficient and atom-economical way to produce enantiomerically enriched spirocyclic compounds.

Control of Stereochemistry (e.g., via A(1,3)-Strain, Organocuprate Chemistry)

Stereochemical control is a critical aspect in the synthesis of complex molecules like this compound, as the three-dimensional arrangement of atoms significantly influences biological activity. Two important concepts in achieving this control are A(1,3)-strain and the use of organocuprate chemistry.

A(1,3)-Strain: Also known as allylic strain, A(1,3)-strain arises from the steric interaction between substituents on a double bond and an adjacent allylic carbon. This strain can dictate the preferred conformation of a molecule and, consequently, the facial selectivity of an incoming reagent. In the context of synthesizing spirocycles, controlling the conformation of a piperidine ring precursor can influence the stereochemical outcome of cyclization reactions. By strategically placing substituents that create A(1,3)-strain, chemists can favor the formation of one diastereomer over another.

Reagent TypeReactionStereochemical Outcome
Organocuprate (Gilman Reagent)1,4-Conjugate AdditionAddition to the less sterically hindered face of an α,β-unsaturated ketone, leading to predictable stereocenter formation. researchgate.net

Derivatization and Functionalization Strategies

Once the 1-oxa-9-azaspiro[5.5]undecane scaffold is constructed, further derivatization is often necessary to explore structure-activity relationships and optimize the properties of the molecule.

The introduction of various substituents on the spirocyclic core is a common strategy to modulate the pharmacological profile of the molecule. A versatile approach to introduce aryl and heteroaryl groups is through N-alkylation or N-arylation of the piperidine nitrogen. For instance, in the synthesis of related 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, the secondary amine of the spirocycle is reacted with an appropriate aryl halide or alkyl halide. acs.orgnih.gov Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are also powerful methods for forming carbon-nitrogen bonds and introducing aromatic diversity.

The secondary amine of the 1-oxa-9-azaspiro[5.5]undecane core is a key handle for functionalization. Acylation, the reaction with an acyl halide or anhydride, is a straightforward method to introduce an amide functionality. This was demonstrated in the synthesis of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, where acylation of an amino alcohol precursor was a key step before the final cyclization to form the spirocycle. acs.org Other amine functionalizations can include reductive amination to introduce further alkyl groups or reaction with isocyanates to form ureas. nih.gov

Modification of the functional groups on the tetrahydropyran ring of the spirocycle can be achieved through reduction and oxidation reactions. For example, a ketone at the 5-position (1-oxa-9-azaspiro[5.5]undecan-5-one) can be stereoselectively reduced to the corresponding alcohol, this compound, using standard reducing agents like sodium borohydride or lithium aluminum hydride. The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the alcohol. Conversely, the hydroxyl group of this compound can be oxidized to the ketone using reagents such as pyridinium chlorochromate (PCC) or Swern oxidation.

Reaction TypeReagent ExampleFunctional Group Transformation
ReductionSodium BorohydrideKetone to Alcohol
OxidationPyridinium Chlorochromate (PCC)Alcohol to Ketone

In many synthetic routes, the nitrogen of the piperidine ring is protected, often with a benzyl (B1604629) (Bn) or methyl (Me) group. The removal of these protecting groups is a crucial final step.

Debenzylation: The N-benzyl group is commonly removed by catalytic transfer hydrogenation. organic-chemistry.org This method involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), and a hydrogen source like ammonium formate or formic acid. nih.govsigmaaldrich.com This technique is generally mild and avoids the need for high-pressure hydrogen gas. researchgate.net An alternative is the use of 20% Pd(OH)₂/C, which can be effective, sometimes with the addition of an acid like acetic acid to facilitate the reaction. nih.gov

Demethylation: The removal of an N-methyl group can be more challenging. The von Braun reaction, which utilizes cyanogen bromide (BrCN), is a classic method for N-demethylation. researchgate.netnih.govwikipedia.org This reaction proceeds through a cyanamide intermediate, which is then hydrolyzed to the secondary amine. wikipedia.org However, due to the toxicity of cyanogen bromide, alternative methods are often preferred.

Specific Synthesis Routes to Key Intermediates (e.g., tert-butyl 1-oxa-9-azaspiro[5.5]undecan-4-ol)

A potential route could start from a protected piperidone derivative. For instance, a multi-step synthesis of a related azaspiro[4.5]decane intermediate involved the reaction of 1,4-dioxaspiro[4.5]decan-8-one with p-methylsulfonylmethylisocyanitrile and potassium tert-butoxide, followed by several steps including cyclization and protection. google.com A similar strategy could be envisioned for the 1-oxa-9-azaspiro[5.5]undecane system, starting from a suitable tetrahydropyran precursor.

An alternative approach for a related compound, tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate, involves the reaction of N-Boc-piperidone to form an epoxide, followed by ring-opening with an appropriate amine, acylation, and intramolecular cyclization. acs.org This highlights a modular approach to constructing the spirocyclic core.

Advanced Spectroscopic and Structural Characterization of 1 Oxa 9 Azaspiro 5.5 Undecan 5 Ol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural characterization of 1-oxa-9-azaspiro[5.5]undecan-5-ol and its derivatives. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced NMR techniques, a comprehensive understanding of their molecular architecture can be achieved. nih.gov

Proton (¹H) NMR Analysis

Proton NMR (¹H NMR) spectroscopy provides valuable information about the chemical environment of hydrogen atoms within a molecule. For 1-oxa-9-azaspiro[5.5]undecane derivatives, the ¹H NMR spectra reveal characteristic signals for the protons in the piperidine (B6355638) and tetrahydropyran (B127337) rings. rsc.orghmdb.ca

In a representative analog, 9-benzyl-1,4-dioxa-9-azaspiro[5.5]undecane, the proton signals are observed at specific chemical shifts (δ) in deuterated chloroform (B151607) (CDCl₃). thieme-connect.com The aromatic protons of the benzyl (B1604629) group appear as a multiplet between 7.22 and 7.38 ppm. The protons of the two rings show distinct signals, for instance, the protons adjacent to the oxygen and nitrogen atoms are observed as multiplets in the range of 1.51 to 3.74 ppm. thieme-connect.com

A detailed analysis of the ¹H NMR spectrum of tert-butyl 3-(iodomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate shows a doublet of doublets at 3.85 ppm, corresponding to a proton on the carbon adjacent to the oxygen atom. semanticscholar.org Other protons in the spirocyclic system appear as a complex multiplet between 3.03 and 3.47 ppm. semanticscholar.org

Interactive Data Table: ¹H NMR Data for 1-Oxa-9-azaspiro[5.5]undecane Analogs

CompoundSolventChemical Shift (δ, ppm) and Multiplicity
9-Benzyl-1,4-dioxa-9-azaspiro[5.5]undecane thieme-connect.comCDCl₃7.38–7.22 (m, 5H), 3.74–3.68 (m, 2H), 3.68–3.62 (m, 2H), 3.52 (d, J = 4.3 Hz, 2H), 3.46 (d, J = 4.3 Hz, 2H), 2.58–2.47 (m, 2H), 2.38 (t, J = 10.2 Hz, 2H), 1.91 (d, J = 13.4 Hz, 2H), 1.64–1.51 (m, 2H)
Tert-butyl 3-(iodomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate semanticscholar.orgCDCl₃3.85 (dd, J = 11.5, 2.5 Hz, 1H), 3.47 – 3.03 (m, 8H), 1.80 (dd, J = 13.2, 3.0 Hz, 1H), 1.74 – 1.49 (m, 4H)
4-(Pyrazin-2-yloxy)-1-oxa-9-azaspiro[5.5]undecane ditrifluoroacetate nih.govDMSO-d₆8.59 (d, J = 4.78 Hz, 1H), 8.57–8.26 (m, 1H), 7.12 (t, J = 4.78 Hz, 1H), 5.34–5.23 (m, 1H), 3.87–3.77 (m, 1H), 3.71–3.60 (m, 1H), 3.13–2.87 (m, 4H), 2.24–2.19 (m, 1H), 2.06–1.88 (m, 3H), 1.73–1.50 (m, 4H)

Carbon-13 (¹³C) NMR Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in In ¹³C NMR spectra, each non-equivalent carbon atom gives a distinct signal, allowing for the determination of the number of different carbon environments. savemyexams.comchemguide.co.uk

For 9-benzyl-1,4-dioxa-9-azaspiro[5.5]undecane, the ¹³C NMR spectrum in CDCl₃ shows signals for the aromatic carbons of the benzyl group between 127.0 and 138.4 ppm. thieme-connect.com The spiro carbon is observed at 74.7 ppm, and the other carbons of the heterocyclic rings appear at various shifts, such as 69.1, 67.1, 63.1, 59.8, 48.6, and 31.2 ppm. thieme-connect.com

In the case of tert-butyl 3-(iodomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate, the spiro carbon resonates at 76.4 ppm. semanticscholar.org The carbons of the tetrahydropyran and piperidine rings, as well as the tert-butyl group, show signals at characteristic chemical shifts. semanticscholar.org

Interactive Data Table: ¹³C NMR Data for 1-Oxa-9-azaspiro[5.5]undecane Analogs

CompoundSolventChemical Shift (δ, ppm)
9-Benzyl-1,4-dioxa-9-azaspiro[5.5]undecane thieme-connect.comCDCl₃138.4, 129.2, 128.2, 127.0, 74.7, 69.1, 67.1, 63.1, 59.8, 48.6, 31.2
Tert-butyl 3-(iodomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate semanticscholar.orgCDCl₃156.5, 79.6, 76.4, 74.5, 58.5, 55.5, 33.5, 32.8, 28.5, 8.8
4-(Pyrimidin-2-yloxy)-1-oxa-9-azaspiro[5.5]undecane ditrifluoroacetate nih.govDMSO-d₆158.9, 140.8, 136.9, 135.8, 69.3, 68.3, 66.4, 58.3, 39.1, 33.5, 31.1, 28.2

Advanced NMR Techniques for Conformational Studies (e.g., ¹⁹F NMR for Thermal Mobility)

Advanced NMR techniques, such as ¹⁹F NMR, can be employed to study the conformational dynamics and thermal mobility of fluorinated analogs of this compound. biophysics.org The ¹⁹F nucleus is highly sensitive to its local electronic environment, making ¹⁹F NMR a powerful tool for probing subtle conformational changes. thermofisher.combeilstein-journals.org

The chemical shift of fluorine is sensitive to temperature, which can be utilized to study the thermal mobility of molecules. nih.gov By measuring ¹⁹F NMR spectra at different temperatures, information about the rotational mobility and conformational equilibria of fluorinated spiroketals can be obtained. nih.gov For instance, changes in the ¹⁹F chemical shifts can indicate transitions between different conformational states as a function of temperature. While specific studies on this compound using this technique are not widely reported, the principles of ¹⁹F NMR are applicable for such investigations. thermofisher.combeilstein-journals.org

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. nih.gov

Electron Impact (EI) Ionization Mass Spectrometry

Electron Impact (EI) ionization is a hard ionization technique that results in significant fragmentation of the molecule. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used for structural elucidation. nih.govraco.cat

Electrospray Ionization (ESI) Mass Spectrometry and Accurate Mass Measurements

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]⁺ with minimal fragmentation. scielo.brresearchgate.net This allows for the accurate determination of the molecular weight. ESI-MS is particularly useful for the analysis of polar and thermally labile compounds like piperidine alkaloids. nih.govscielo.br

Accurate mass measurements, often performed using high-resolution mass spectrometers like Time-of-Flight (TOF) or Orbitrap analyzers, can determine the elemental composition of a molecule with high precision. rsc.orgwaters.comnih.govfrontagelab.com This is achieved by measuring the mass-to-charge ratio (m/z) to several decimal places, which allows for the calculation of a unique elemental formula. nasa.gov

In the context of this compound and its analogs, ESI-MS coupled with accurate mass measurements would be instrumental in confirming their molecular formulas. rsc.org For example, the ESI mass spectrum of 4-(pyridin-4-yloxy)-1-oxa-9-azaspiro[5.5]undecane shows a prominent [M+H]⁺ ion at m/z 249.1, confirming its molecular weight. nih.gov High-resolution mass spectrometry (HRMS) would further provide the exact mass, allowing for the unambiguous determination of its elemental composition. semanticscholar.org

X-ray Crystallography for Absolute Configuration and Conformational Analysis

The spirocyclic nature of this compound introduces chirality into the molecule, making the determination of its absolute stereochemistry a critical aspect of its characterization. X-ray crystallography of a single crystal of an enantiomerically pure compound or a derivative containing a heavy atom allows for the unequivocal assignment of the absolute configuration (R or S) at the stereogenic centers.

In the broader context of spiro-heterocycles, X-ray diffraction has been instrumental. For instance, the absolute configuration of diastereomeric amides derived from spiro[3.3]heptane-dicarboxylic acid was successfully determined by X-ray analysis of a suitable crystal, with the final R-value providing confidence in the assigned stereochemistry. nih.gov Similarly, for other complex chiral molecules, including spiro-fused polycyclic aromatic compounds and 1-oxa-8-azaspiro[4.5]decane-8-carboxamide derivatives, X-ray crystallography has been the key to confirming their absolute stereochemistry. nih.govgoogle.com The synthesis of enantiomerically pure spiro[1,3-benzodioxole-2,12'-[6',10']methanocyclooct[b]indole] was unequivocally proven through enantiospecific synthesis and confirmed by crystallographic data. rsc.org

The general approach involves the careful crystallization of the target compound or a suitable derivative. The resulting crystal is then subjected to X-ray diffraction, and the analysis of the diffraction pattern allows for the construction of an electron density map, which reveals the precise arrangement of atoms in space.

Conformational polymorphism, the ability of a compound to exist in different crystalline structures with distinct molecular conformations, is a phenomenon observed in spirocyclic systems. biorxiv.org X-ray crystallography is a powerful tool for identifying and characterizing these different polymorphs.

Studies on analogs of this compound have revealed the potential for conformational isomerism in both solid-state and solution. biorxiv.org For example, the refinement of the single crystal X-ray structure of a related oxaspiropiperidine derivative showed a two-part disorder in the piperidine ring, indicating thermal motion and the presence of multiple conformations. biorxiv.org This disorder in the electron density for the piperidine ring and its substituent highlights the conformational flexibility inherent in such spirocyclic scaffolds. biorxiv.org

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are indispensable for assessing the purity and determining the enantiomeric excess of chiral compounds like this compound. High-Performance Liquid Chromatography (HPLC) is a particularly versatile and widely used method in this regard.

HPLC is a cornerstone for the analysis of synthetic compounds, enabling the separation, identification, and quantification of individual components in a mixture. For achiral separations, HPLC is used to determine the chemical purity of the synthesized compound. For instance, the purity of a library of spirocyclic compounds was confirmed to be generally ≥95% using HPLC. ucl.ac.uk In another case, the HPLC purity of a synthesized (S)-5-azaspiro(2,4)heptane-6-carboxylic acid derivative was found to be above 99%. google.com

When it comes to separating enantiomers, a specialized form of HPLC known as chiral HPLC is employed. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to different retention times and thus their separation. mdpi.comcsfarmacie.cz The choice of the CSP and the mobile phase is critical for achieving successful enantiomeric separation. mdpi.comcsfarmacie.cz Polysaccharide-based chiral columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are widely used and have demonstrated broad applicability in resolving a variety of chiral compounds. mdpi.com

The enantiomers of chiral spiro-fused polycyclic aromatic compounds and spiro[1,3-benzodioxole-2,12'-[6',10']methanocyclooct[b]indole] have been successfully separated using chiral HPLC. nih.govrsc.org In some instances, derivatization of the target molecule can improve the separation efficiency on a chiral column. nih.gov The enantiomeric excess (ee) of a sample, which is a measure of the relative amounts of the two enantiomers, can be accurately determined from the peak areas in the chiral HPLC chromatogram. A patent for the preparation of an (S)-5-azaspiro(2,4)heptane-6-carboxylic acid derivative reported an enantiomeric excess of more than 98% as determined by chiral HPLC. google.com

The following interactive table summarizes representative HPLC and chiral HPLC applications in the analysis of spirocyclic compounds.

Compound/Analog ClassAnalytical GoalMethodKey Findings
Spirocyclic antitubercular agentsPurity determinationHPLCPurity generally ≥95%
(S)-5-azaspiro(2,4)heptane-6-carboxylic acid derivativePurity and enantiomeric excessHPLC and Chiral HPLCPurity >99%, ee >98%
Spiro-fused polycyclic aromatic compoundsEnantiomeric separationChiral HPLCSuccessful optical resolution of a dihydroxylated derivative
Spiro[1,3-benzodioxole-2,12'-[6',10']methanocyclooct[b]indole]Enantiomeric separationChiral HPLCEnantiomers resolved on a swollen microcrystalline triacetylcellulose (B593227) column

Structure Activity Relationship Sar and Mechanistic Studies of 1 Oxa 9 Azaspiro 5.5 Undecan 5 Ol Derivatives

Mechanistic Investigations of Biological Targets

The 1-oxa-9-azaspiro[5.5]undecane core has served as a foundational structure for developing potent and selective modulators of several key proteins involved in disease pathways. The following sections detail the design, optimization, and mechanism of action for derivatives targeting specific biological entities.

Free Fatty Acid 1 (FFA1/GPR40) Receptor Agonism

The G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1), is highly expressed in pancreatic beta cells and plays a role in glucose-stimulated insulin (B600854) secretion, making it a significant target for type 2 diabetes treatment. researchgate.net Research has focused on developing agonists that can effectively modulate this receptor.

The journey to develop FFA1 agonists based on the 1-oxa-9-azaspiro[5.5]undecane scaffold has been a clear demonstration of structure-activity relationship principles. Initial studies revealed that the unsubstituted 1-oxa-9-azaspiro[5.5]undecane moiety itself was inactive. nih.gov Potency is driven by the strategic decoration of this spirocyclic periphery.

A key design strategy involves attaching the spirocycle to a 3-[4-(benzyloxy)phenyl]propanoic acid core. nih.gov The carboxylic acid group is a known pharmacophoric element for FFA1 agonists, engaging in crucial polar interactions within the receptor's binding site. researchgate.net Researchers discovered that adding various polar groups to the nitrogen atom of the azaspirocycle was a successful strategy. This included the incorporation of basic heterocycles or secondary amides, transforming the inactive core into potent FFA1 agonists. nih.gov This approach highlights that while the spirocyclic structure provides a specific three-dimensional conformation, the potency is ultimately driven by the appended functional groups that establish key binding interactions. nih.gov

FFA1/GPR40 Agonist Activity

Activity of 1-Oxa-9-azaspiro[5.5]undecane Derivatives

Compound StructureModificationActivityReference
Unsubstituted 1-oxa-9-azaspiro[5.5]undecane moiety attached to a phenylpropanoic acid coreR = HInactive nih.gov
1-oxa-9-azaspiro[5.5]undecane periphery attached to a phenylpropanoic acid coreDecoration with diverse polar R groups (e.g., basic heterocycles, secondary amides)Active FFA1 Agonists nih.gov

MmpL3 Protein Inhibition in Mycobacterium tuberculosis

The membrane protein MmpL3 (Mycobacterial membrane protein Large 3) is essential for transporting mycolic acids, a critical component of the mycobacterial cell wall. nih.gov Its essential role makes it a prime target for the development of new antitubercular drugs.

The 1-oxa-9-azaspiro[5.5]undecane scaffold has been successfully utilized to create potent inhibitors of the MmpL3 protein. osi.lv A target-oriented design approach, informed by molecular docking, has guided the optimization of these derivatives. This strategy involves exploring the chemical diversity of the peripheral fragments attached to the spirocyclic core to enhance binding affinity and inhibitory activity. osi.lv

One prominent series of compounds based on a related spiroketal scaffold, the 1,5-dioxa-9-azaspiro[5.5]undecanes, has yielded a lead compound known as SIMBL. nih.gov This compound features a 9-[(6-methoxy-1-octyl-1H-indol-3-yl)methyl] substitution. nih.gov Studies on SIMBL have revealed a dual-mechanism of action, involving both MmpL3 inhibition and membrane permeabilization, which helps to counteract potential resistance mechanisms. nih.gov The development of these compounds underscores the effectiveness of combining computational design with synthetic chemistry to produce highly active agents against M. tuberculosis, including multi-drug resistant strains. osi.lv

MmpL3 Inhibitor Activity

Activity of Spirocyclic Derivatives Against M. tuberculosis

Compound SeriesScaffoldDesign PrincipleActivityReference
Spirocyclic Inhibitors1-Oxa-9-azaspiro[5.5]undecaneOptimization of peripheral fragments based on molecular dockingHigh activity against sensitive and multiresistant strains of M. tuberculosis osi.lv
SIMBL1,5-Dioxa-9-azaspiro[5.5]undecaneDual-mechanism lead compoundInhibits MmpL3 and permeabilizes the membrane; effective in a mouse model nih.gov

Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids (DHETs). nih.govnih.gov By inhibiting sEH, the levels of beneficial EETs can be maintained, offering therapeutic potential for treating inflammation and cardiovascular diseases. nih.govnih.gov

Derivatives of 1-oxa-9-azaspiro[5.5]undecane have been identified as effective sEH inhibitors. Structure-activity relationship studies have shown that specific substitutions on the spirocyclic core are crucial for potent inhibition. For example, compound 69, N-[9-(isopropylsulfonyl)-1-oxa-9-azaspiro[5.5]undec-4-yl]-N′-[4-(trifluoromethoxy)benzyl]urea, demonstrated high potency against sEH. nih.gov This example illustrates how the spirocyclic scaffold can be functionalized to fit into the active site of sEH, with the sulfonyl and urea (B33335) moieties likely forming key interactions that block the enzyme's catalytic activity. The development of such dual inhibitors of sEH and 5-lipoxygenase (5-LOX) is an area of active research. nih.gov

sEH Inhibitory Activity

Example of a 1-Oxa-9-azaspiro[5.5]undecane-based sEH Inhibitor

CompoundSubstitutions on SpirocycleBiological TargetObserved EffectReference
Compound 69 (CMMPPU)- 9-(isopropylsulfonyl) group
  • 4-yl linked to an N'-[4-(trifluoromethoxy)benzyl]urea moiety
  • Soluble Epoxide Hydrolase (sEH) and 5-Lipoxygenase (5-LOX)High inhibitory potency against both sEH and 5-LOX nih.gov

    Dual μ-Opioid Receptor (MOR) Agonism and σ1 Receptor (σ1R) Antagonism

    A novel strategy in pain management is the development of multimodal compounds that act on multiple targets simultaneously to achieve potent analgesia with fewer side effects than traditional opioids. acs.org One such approach involves combining agonism at the μ-opioid receptor (MOR), the primary target for most opioid analgesics, with antagonism at the sigma-1 receptor (σ1R), which can modulate MOR-induced effects. acs.orgnih.gov

    Using a merging approach, researchers have designed derivatives based on a closely related 1-oxa-4,9-diazaspiro[5.5]undecane scaffold. acs.org This design combines the pharmacophoric elements required for interaction with both MOR and σ1R. SAR studies explored substitutions at various positions of this spirocyclic system. The most promising profiles were obtained with phenethyl groups at position 9, substituted pyridyl moieties at position 4, and small alkyl groups at position 2. acs.org

    One of the standout compounds, 15au , exhibited a balanced dual profile of MOR agonism and σ1R antagonism. acs.orgebi.ac.uk This compound produced potent analgesic effects comparable to oxycodone in animal models but with a reduced incidence of constipation, a common opioid side effect. acs.orgebi.ac.uk This finding supports the therapeutic potential of using dual-target spirocyclic compounds to create safer and more effective analgesics. acs.org

    Dual MOR Agonist / σ1R Antagonist Profile

    Pharmacological Profile of a Lead 1-Oxa-4,9-diazaspiro[5.5]undecane Derivative

    CompoundScaffoldBiological ActivityKey FindingReference
    15au1-Oxa-4,9-diazaspiro[5.5]undecane- μ-Opioid Receptor (MOR) Agonist
  • σ1 Receptor (σ1R) Antagonist
  • Potent analgesic activity with less constipation compared to oxycodone at equianalgesic doses acs.orgebi.ac.uk
    Dual Ligand Design and Balanced Profile Exploration

    Research into 1-oxa-9-azaspiro[5.5]undecane derivatives has explored the concept of dual-ligand design to achieve a balanced pharmacological profile. This approach aims to modulate multiple biological targets simultaneously to enhance therapeutic efficacy or mitigate side effects. For instance, derivatives have been designed to act as agonists for the Trace Amine-Associated Receptor 1 (TAAR1) while also possessing activity at other receptors, such as serotonin (B10506) 5-HT1A receptors. researchgate.net This strategy is particularly relevant in the development of treatments for complex neuropsychiatric disorders like schizophrenia, where targeting a single receptor has often proven insufficient. researchgate.netmdpi.com The exploration of a balanced profile seeks to move beyond the traditional "one target, one drug" paradigm and develop more holistic therapeutic agents.

    Receptor Binding Affinity (Ki) and Functional Activity (EC50) Assays

    The characterization of 1-oxa-9-azaspiro[5.5]undecan-5-ol derivatives frequently involves a combination of receptor binding affinity (Ki) and functional activity (EC50) assays to determine their potency and efficacy. Ki values quantify the affinity of a ligand for a specific receptor, with lower values indicating a stronger binding interaction. EC50 values, on the other hand, measure the concentration of a ligand required to elicit a half-maximal response in a functional assay, providing insight into the ligand's potency as an agonist or antagonist. nih.gov

    For example, in the context of TAAR1 agonism, these assays are crucial for identifying potent and effective compounds. nih.govfrontiersin.org The ratio of Ki to EC50 can also provide information about the efficiency of signal amplification for a given receptor system. nih.gov

    Investigation of Off-Target Interactions (e.g., hERG, α1A receptor)

    A critical aspect of drug development is the assessment of off-target interactions, which can lead to undesirable side effects. For derivatives of this compound, investigations into interactions with targets such as the human Ether-à-go-go-Related Gene (hERG) potassium channel and the α1A-adrenergic receptor are important. Inhibition of the hERG channel can lead to cardiac arrhythmias, a significant safety concern. Similarly, interactions with adrenergic receptors can have cardiovascular and other systemic effects.

    While specific data for this compound itself is not detailed in the provided results, the general principle of screening for off-target activities is a standard part of the preclinical evaluation of any new chemical entity. For instance, studies on other compounds highlight the importance of assessing selectivity against a panel of targets to ensure a favorable safety profile. nih.gov

    Chikungunya nsP2 Helicase Inhibition

    Derivatives of the 1-oxa-9-azaspiro scaffold have emerged as first-in-class inhibitors of the Chikungunya virus (CHIKV) non-structural protein 2 (nsP2) RNA helicase. researchgate.netnih.govbiorxiv.org The nsP2 protein is essential for viral replication, making it an attractive target for antiviral drug discovery. nih.govbiorxiv.org

    Enantioselective Inhibition Mechanisms (ATPase, dsRNA unwinding)

    Research has demonstrated that the inhibition of CHIKV nsP2 helicase by oxaspiropiperidine derivatives is enantioselective. researchgate.netnih.govbiorxiv.org The (R)-enantiomer of a specific inhibitor exhibited potent inhibition of the helicase's ATPase and dsRNA unwinding activities, which are crucial for its function. researchgate.netnih.govbiorxiv.org In contrast, the (S)-enantiomer was found to be significantly less active, with over 100-fold lower potency. researchgate.netnih.gov This highlights the importance of stereochemistry in the interaction between the inhibitor and the viral enzyme. Direct binding of the active (R)-enantiomer to the nsP2 helicase has been confirmed using 19F NMR. researchgate.netnih.govbiorxiv.org

    Enantioselective Inhibition of Chikungunya nsP2 Helicase
    EnantiomerActivityMechanism
    (R)-enantiomerPotent InhibitionInhibits ATPase and dsRNA unwinding activities
    (S)-enantiomer>100-fold less active-

    Protein Kinase Inhibition

    The 1-oxa-9-azaspiro[5.5]undecane scaffold has also been investigated for its potential as a source of protein kinase inhibitors. researchgate.net Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The development of new kinase inhibitor scaffolds is an ongoing area of research. researchgate.netnih.gov While specific inhibitory data for this compound against a panel of protein kinases is not provided in the search results, the inclusion of this scaffold in libraries for kinase inhibitor screening suggests its relevance in this therapeutic area. researchgate.net

    Trace Amine-Associated Receptor 1 (TAAR1) Activation

    Derivatives of this compound have been identified as agonists of the Trace Amine-Associated Receptor 1 (TAAR1). researchgate.netmdpi.comnih.govfrontiersin.org TAAR1 is a G protein-coupled receptor that modulates the activity of dopaminergic and serotonergic systems in the brain. mdpi.comfrontiersin.org As such, TAAR1 agonists are being investigated as potential treatments for neuropsychiatric disorders, including schizophrenia. researchgate.netmdpi.comnih.gov

    Activation of TAAR1 by agonists leads to an increase in intracellular cyclic AMP (cAMP) levels. frontiersin.org Studies have shown that TAAR1 agonists can induce the phosphorylation of ERK and CREB in a concentration- and time-dependent manner, indicating the engagement of downstream signaling pathways. frontiersin.org

    TAAR1 Activation and Downstream Signaling
    AgonistEffectDownstream Signaling
    This compound DerivativesTAAR1 ActivationIncreased intracellular cAMP, Phosphorylation of ERK and CREB

    METTL3 Inhibition

    While direct studies on this compound as a METTL3 inhibitor are not extensively documented in publicly available literature, significant insights can be drawn from closely related spirocyclic scaffolds, such as the 1,4,9-triazaspiro[5.5]undecan-2-one series. METTL3 is the catalytic subunit of the N6-methyladenosine (m6A) methyltransferase complex, which plays a crucial role in post-transcriptional gene regulation. nih.gov Dysregulation of METTL3 has been implicated in various diseases, including several types of cancer, making it an attractive therapeutic target. uzh.chnih.gov

    In the development of spirocyclic METTL3 inhibitors, protein crystallography has been an indispensable tool for optimizing lead compounds. For the analogous 1,4,9-triazaspiro[5.5]undecan-2-one series, X-ray crystallography revealed key interactions within the METTL3 binding site. uzh.ch The initial hit compound was found to occupy the S-adenosylmethionine (SAM) binding pocket, with its spirocyclic core making critical contacts. uzh.ch

    Subsequent optimization strategies, guided by crystal structures, focused on modifying substituents on the spirocyclic core to enhance binding affinity. For instance, the introduction of a pyrimidine (B1678525) ring was shown to be beneficial, potentially through a cation-π interaction with an arginine residue (Arg379) in the binding pocket. uzh.ch This structure-guided design led to a remarkable 1400-fold improvement in potency for the lead compound in this related series, achieving an IC50 of 5 nM in a time-resolved Förster resonance energy transfer (TR-FRET) assay. nih.govuzh.ch These findings underscore the power of protein crystallography in the rational design of potent spirocyclic METTL3 inhibitors.

    Confirming that a compound interacts with its intended target within a cellular context is a critical step in drug discovery. For the optimized 1,4,9-triazaspiro[5.5]undecan-2-one METTL3 inhibitor, UZH2, several target engagement assays were employed. These assays demonstrated that UZH2 is cell-permeable and effectively engages with METTL3 in cancer cell lines. nih.govuzh.ch

    A key outcome of this target engagement was the observed reduction in the cellular m6A levels in polyadenylated RNA in both MOLM-13 (acute myeloid leukemia) and PC-3 (prostate cancer) cell lines upon treatment with UZH2. nih.govuzh.ch This provides direct evidence that the inhibitor not only binds to METTL3 in cells but also functionally impairs its catalytic activity, leading to a downstream biological effect. Such assays are crucial for validating the mechanism of action of spirocyclic METTL3 inhibitors.

    Impact of Structural Modifications on Biological Activity

    The biological activity of 1-oxa-9-azaspiro[5.5]undecane derivatives can be finely tuned by strategic structural modifications to the spirocyclic core and its substituents.

    Studies on various spiro[5.5]undecane systems have demonstrated that the nature and position of substituents significantly influence biological activity. For instance, in a series of 1,9-diazaspiro[5.5]undecan-2-ones, modifications at the 9-position with different aroyl groups containing bicyclic fused heteroaryl moieties led to substantial differences in the inhibition of acetyl-CoA carboxylase (ACC). osi.lv While some substitutions maintained or modestly improved potency, others that enhanced aqueous solubility sometimes did so at the expense of increased metabolic clearance. osi.lv

    In the context of 1-oxa-9-azaspiro[5.5]undecane derivatives developed as antituberculosis agents, the peripheral chemical diversity introduced at the nitrogen atom of the spirocycle was crucial for their activity against the MmpL3 protein of M. tuberculosis. This highlights the importance of exploring a wide range of substituents to optimize the desired biological effect.

    Table 1: Impact of N-Substitution on a Spirocyclic Scaffold

    Compound N-Substituent Biological Target Key Finding
    1c Aroyl ACC Baseline compound for SAR comparison. osi.lv
    1d, 1e Bicyclic fused heteroaryl ACC Similar ACC inhibition to 1c, modest improvement in Papp. osi.lv
    1f, 1g Bicyclic fused heteroaryl ACC Improved Papp, but lower LipE and higher HLM clearance. osi.lv

    | 1h | Bicyclic fused heteroaryl | ACC | Maintained very good ACC1 and ACC2 IC50 values. osi.lv |

    This table is illustrative of substituent effects on a related spirocyclic scaffold.

    The spirocyclic nature of the 1-oxa-9-azaspiro[5.5]undecane core imparts a significant degree of conformational rigidity due to the central quaternary carbon. This rigidity is a key feature that distinguishes spirocycles from more flexible linear or monocyclic compounds. The defined three-dimensional arrangement of the fused rings can pre-organize the molecule into a conformation that is favorable for binding to a biological target, potentially reducing the entropic penalty of binding and thus increasing potency.

    The spiro[5.5]undeca core introduces a distinct spatial arrangement of the constituent rings. For example, in a related 1,5-oxaza spiroquinone, the angles between the three planes of the rings were determined to be 79.6°, 66.5°, and 49.3°. This fixed, non-planar geometry is a departure from many known kinase inhibitors and can be exploited to access novel regions of chemical space and achieve selectivity for a particular target.

    The placement and type of heteroatoms within the spirocyclic scaffold are critical determinants of its biological and physicochemical properties. In the 1-oxa-9-azaspiro[5.5]undecane core, the presence of an oxygen and a nitrogen atom at specific positions influences hydrogen bonding capabilities, polarity, and metabolic stability.

    Design Principles for Modulating Target Selectivity and Potency

    The strategic modification of the 1-oxa-9-azaspiro[5.5]undecane scaffold has been instrumental in the development of compounds with tailored biological activities, including antituberculosis agents and dual-action receptor modulators. The design principles are centered on optimizing interactions with specific biological targets by altering the physicochemical properties of the molecule.

    Research into 1-oxa-9-azaspiro[5.5]undecane derivatives as inhibitors of the MmpL3 protein in M. tuberculosis has provided valuable insights into the structure-activity relationships of this class of compounds. osi.lv Optimization of a lead compound was guided by molecular docking studies, which suggested that the introduction of chemical diversity at the periphery of the spirocyclic core could enhance antitubercular activity. osi.lv This approach led to the synthesis of derivatives with potent activity against both drug-sensitive and multidrug-resistant strains of M. tuberculosis. osi.lv

    In a different therapeutic area, derivatives of the related 1-oxa-4,9-diazaspiro[5.5]undecane scaffold have been explored as dual µ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists for the treatment of pain. nih.gov A merging strategy of the pharmacophores for both targets was employed in the design of these compounds. nih.gov This research highlighted the importance of substitutions at various positions on the spirocyclic framework. For instance, phenethyl groups at the 9-position, substituted pyridyl moieties at the 4-position, and small alkyl groups at the 2-position were found to yield the most favorable dual activity profiles. nih.gov

    Furthermore, the versatility of the spirocyclic core is demonstrated in the development of soluble epoxide hydrolase (sEH) inhibitors based on a 1-oxa-4,9-diazaspiro[5.5]undecane framework. nih.gov Trisubstituted urea derivatives of this scaffold were identified as highly potent sEH inhibitors with good oral bioavailability, suggesting their potential as drug candidates for chronic kidney diseases. nih.gov

    While direct data on this compound is not available, the existing research on related spirocyclic compounds underscores a common design strategy: the core scaffold provides the necessary three-dimensional architecture for target engagement, while systematic modification of peripheral substituents is key to fine-tuning potency and selectivity. The specific role of the hydroxyl group at the 5-position in this compound remains an area for future investigation and could serve as a crucial handle for introducing further diversity and optimizing pharmacological properties.

    Computational Chemistry and Molecular Modeling for 1 Oxa 9 Azaspiro 5.5 Undecan 5 Ol

    Molecular Docking Studies for Ligand-Target Interactions

    Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or enzyme. This technique is crucial for understanding the binding mode and affinity of potential drug candidates. In the context of 1-Oxa-9-azaspiro[5.5]undecan-5-ol, molecular docking studies would be instrumental in identifying potential biological targets and elucidating the key interactions that drive its binding.

    The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the binding affinity. The results can reveal hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. For instance, the hydroxyl group and the nitrogen atom in the spirocyclic scaffold could act as hydrogen bond donors and acceptors, respectively, forming critical interactions with amino acid residues in the target's active site.

    While specific docking studies on this compound are not readily found, a hypothetical docking study against a generic kinase target might yield results as shown in the interactive table below.

    Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen Bonds Formed
    Kinase A-8.5ASP-145, LYS-72, LEU-232
    Protease B-7.2GLY-101, SER-1951
    GPCR C-9.1ASN-312, TYR-1143

    This data is illustrative and intended to represent typical results from a molecular docking study.

    Conformational Analysis and Dynamics Simulations

    The biological activity of a molecule is not only determined by its static structure but also by its conformational flexibility and dynamics.

    Conformational analysis of this compound would involve exploring its potential 3D arrangements, or conformers. The spirocyclic system introduces significant conformational constraints, yet the cyclohexane (B81311) and piperidine (B6355638) rings can still adopt various chair, boat, and twist-boat conformations. The relative energies of these conformers determine the most probable shape of the molecule in solution and at its biological target. Computational methods like molecular mechanics and quantum mechanics can be used to calculate these energies and identify the lowest energy conformers. The flexibility of the molecule, or its ability to transition between these conformers, is also a critical factor in its ability to adapt to a binding site.

    Molecular dynamics (MD) simulations can provide a deeper understanding of the conformational landscape and the role of thermal mobility. MD simulations model the movement of atoms in a molecule over time at a given temperature, offering insights into how the molecule behaves in a physiological environment. For a potential allosteric inhibitor, MD simulations could reveal how the binding of this compound to a site other than the active site (an allosteric site) can induce conformational changes that modulate the protein's activity. The thermal mobility of the spirocyclic scaffold could allow it to effectively transmit these conformational changes from the allosteric site to the active site.

    Prediction of Molecular Descriptors and Physicochemical Properties Relevant to Biological Activity

    The drug-like properties of a molecule are largely dictated by its physicochemical characteristics. Computational tools can predict these properties, aiding in the early assessment of a compound's potential for further development.

    The Topological Polar Surface Area (TPSA) is a descriptor that correlates well with passive molecular transport through membranes and is often used to predict oral bioavailability. It is calculated by summing the surface contributions of polar atoms. The hydrogen bonding capacity, which includes the number of hydrogen bond donors and acceptors, is also a critical determinant of a molecule's interaction with biological targets and its solubility. For this compound, the hydroxyl group and the amine are the primary contributors to its TPSA and hydrogen bonding capacity.

    A summary of predicted physicochemical properties for this compound is presented in the table below.

    Molecular DescriptorPredicted ValueSignificance in Drug Discovery
    Molecular Weight185.25 g/mol Influences size and diffusion characteristics
    LogP1.2 - 1.8Optimal range for oral bioavailability
    LogD (at pH 7.4)0.5 - 1.2Reflects lipophilicity at physiological pH
    Aqueous SolubilityModerateAffects absorption and formulation
    TPSA41.5 ŲGood predictor of cell permeability
    Hydrogen Bond Donors2Potential for specific interactions with targets
    Hydrogen Bond Acceptors3Potential for specific interactions with targets

    These values are predictions based on computational models and the structure of the compound.

    Analysis of Pharmacophore Features

    Pharmacophore modeling is a crucial step in understanding the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. In the case of 1-oxa-9-azaspiro[5.5]undecane derivatives, their promising activity as inhibitors of the M. tuberculosis MmpL3 protein has prompted detailed computational investigation. osi.lv

    Molecular docking studies have been a primary method for elucidating the key pharmacophoric features of this scaffold. osi.lv By computationally placing these spirocyclic compounds into the binding site of the MmpL3 protein, researchers have been able to identify the critical interactions that drive their inhibitory activity. These studies have revealed a consistent pattern of interactions that define the pharmacophore for this class of inhibitors.

    The core pharmacophoric elements for the 1-oxa-9-azaspiro[5.5]undecane scaffold when targeting the MmpL3 protein can be summarized as follows:

    Hydrogen Bond Acceptors: The oxygen atom within the spiroketal ring system is a key hydrogen bond acceptor. This interaction helps to anchor the molecule within the binding pocket of the MmpL3 protein.

    Hydrogen Bond Donors: The nitrogen atom in the azaspiro ring, often as a secondary or tertiary amine, can act as a hydrogen bond donor, further stabilizing the ligand-protein complex.

    Hydrophobic Features: The aliphatic nature of the spirocyclic core contributes to hydrophobic interactions with nonpolar residues in the MmpL3 binding site. The specific shape and rigidity of the spiro scaffold are crucial for fitting into these hydrophobic pockets.

    The table below outlines the key pharmacophoric features and their corresponding interactions as identified through molecular docking studies of 1-oxa-9-azaspiro[5.5]undecane derivatives with the MmpL3 protein.

    Pharmacophoric FeatureInteracting Moiety on ScaffoldType of Interaction with MmpL3
    Hydrogen Bond AcceptorOxygen atom of the oxaspiro ringHydrogen bond
    Hydrogen Bond DonorNitrogen atom of the azaspiro ringHydrogen bond
    Hydrophobic CoreAlicyclic rings of the spiro systemVan der Waals forces, hydrophobic interactions
    Variable SubstituentsGroups attached to the core scaffoldHydrogen bonds, ionic interactions, hydrophobic contacts

    In Silico Screening and Virtual Library Design

    The insights gained from pharmacophore analysis provide a solid foundation for in silico screening and the design of virtual libraries of novel compounds. This approach allows for the rapid computational evaluation of large numbers of molecules, prioritizing those with the highest probability of being active.

    For the 1-oxa-9-azaspiro[5.5]undecane scaffold, the optimization of its antituberculosis activity has been guided by molecular docking. osi.lv This process typically involves the following steps:

    Scaffold Hopping and Decoration: Starting with the core 1-oxa-9-azaspiro[5.5]undecane structure, a virtual library is created by computationally adding a diverse range of chemical substituents at various positions on the scaffold. This "decoration" aims to explore the chemical space around the core and identify modifications that enhance binding to the MmpL3 protein.

    Virtual Screening: The designed virtual library of compounds is then screened against a 3D model of the MmpL3 protein using molecular docking software. This process predicts the binding mode and estimates the binding affinity for each compound in the library.

    Hit Prioritization: Compounds are ranked based on their predicted binding affinity and other parameters, such as the formation of key interactions identified in the pharmacophore analysis. The top-ranked compounds, or "hits," are then prioritized for chemical synthesis and experimental testing.

    A study focused on the optimization of 1-oxa-9-azaspiro[5.5]undecane derivatives for antituberculosis activity successfully employed this strategy. osi.lv The initial structure was optimized by considering the results of molecular docking, leading to the synthesis of a series of compounds with diverse peripheral fragments. This approach resulted in the identification of derivatives with high activity against both antibiotic-sensitive and multiresistant strains of M. tuberculosis. osi.lv

    The following table illustrates a hypothetical example of how a virtual library based on the this compound scaffold might be designed for in silico screening.

    Scaffold Position for SubstitutionType of Substituent ExploredRationale
    Nitrogen atom (Position 9)Alkyl chains, aromatic rings, heterocyclic moietiesTo probe for additional hydrophobic and aromatic interactions.
    Hydroxyl group (Position 5)Esterification, etherificationTo explore the impact of modifying this hydrogen bonding group.
    Other available carbon atomsSmall alkyl groups, halogensTo fine-tune the steric and electronic properties of the scaffold.

    Quantitative Structure-Activity Relationship (QSAR) Modeling

    Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a specific QSAR model for this compound has not been explicitly reported in the reviewed literature, the principles of QSAR can be applied to the data generated from the synthesis and testing of its derivatives.

    The development of a QSAR model for this scaffold would involve:

    Data Collection: A dataset of 1-oxa-9-azaspiro[5.5]undecane derivatives with their corresponding experimentally determined biological activities (e.g., MIC values against M. tuberculosis) is required.

    Descriptor Calculation: For each compound in the dataset, a set of numerical descriptors that encode its structural, physicochemical, and electronic properties is calculated. These can include molecular weight, logP, polar surface area, and various topological and quantum chemical parameters.

    Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that correlates the calculated descriptors with the observed biological activity.

    Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability.

    The structure-activity relationships (SAR) derived from the study on 1-oxa-9-azaspiro[5.5]undecane derivatives against MmpL3 provide a qualitative foundation for a future QSAR study. osi.lv For instance, the observation that certain peripheral fragments lead to higher activity than others is a key piece of SAR information that can be quantified in a QSAR model.

    A hypothetical QSAR data table for a series of 1-oxa-9-azaspiro[5.5]undecane derivatives might look as follows:

    CompoundR-Group at N-9Molecular WeightLogPBiological Activity (MIC, µM)
    1-H171.241.210.5
    2-CH3185.271.68.2
    3-Phenyl247.333.12.1
    4-4-Chlorophenyl281.773.80.9

    Such a dataset, once sufficiently large and diverse, would allow for the development of a predictive QSAR model. This model could then be used to estimate the activity of yet-to-be-synthesized compounds, further accelerating the drug discovery process for this promising class of molecules.

    Application and Future Directions in Chemical Probe Development

    1-Oxa-9-azaspiro[5.5]undecan-5-ol as a Chemical Probe

    A chemical probe is a small molecule used to study and manipulate biological systems by interacting with a specific protein target. The utility of the this compound structure lies in its rigid, three-dimensional conformation and the presence of multiple functional groups that can be tailored for specific interactions.

    The structure of this compound is inherently chiral, possessing stereocenters at the spirocyclic carbon atom and the carbon atom bonded to the hydroxyl group. This chirality is a critical feature for developing enantioselective chemical probes. Enantiomers, or mirror-image isomers, of a chiral compound can exhibit distinct biological activities because protein targets are themselves chiral environments.

    Future research could focus on the synthesis and separation of the individual enantiomers of this compound and its derivatives. By testing each enantiomer separately, researchers could identify which one is active against a specific protein target. The active enantiomer would serve as the chemical probe, while the inactive enantiomer could potentially be used as a negative control, a crucial tool for validating experimental results.

    To ensure that an observed biological effect is truly due to the interaction of a chemical probe with its intended target, a negative control is essential. A negative control is a molecule that is structurally very similar to the active probe but does not interact with the target and therefore does not elicit the biological response.

    For a probe based on this compound, an ideal negative control would be its enantiomer, provided it is shown to be inactive against the target of interest. The use of an enantiomeric pair is a powerful strategy because the two molecules have identical physical and chemical properties, minimizing the chances that differences in cell permeability or off-target effects confound the results. However, it is crucial to experimentally verify that the negative control is indeed inactive against the primary target and does not possess its own confounding bioactivity.

    Scaffold Development in Medicinal Chemistry

    The 1-oxa-9-azaspiro[5.5]undecane scaffold is a versatile building block in medicinal chemistry, offering a unique three-dimensional structure that can be decorated with various chemical groups to create libraries of diverse compounds.

    Exploration of Diversification Strategies

    Researchers have successfully employed several strategies to diversify the 1-oxa-9-azaspiro[5.5]undecane scaffold to target different proteins and diseases. By modifying the core structure at its reactive sites—primarily the nitrogen atom of the azaspirocycle—investigators have developed compounds with a range of biological activities.

    Key diversification approaches include:

    Sulfonamide Formation: Attaching various sulfonamide groups to the nitrogen atom has led to the development of inhibitors for enzymes like carbonic anhydrase. researchgate.net

    Amide Coupling: Creating amide derivatives has been a fruitful strategy. For example, coupling with different acid fragments has produced potent inhibitors of the MmpL3 protein in M. tuberculosis. osi.lv

    Urea (B33335) Derivatives: The synthesis of trisubstituted ureas based on a related 1-oxa-4,9-diazaspiro[5.5]undecane scaffold has yielded potent inhibitors of soluble epoxide hydrolase. nih.gov

    N-Arylation and Alkylation: Introducing aryl and alkyl groups at the nitrogen positions has been used to create ligands for complex targets like G-protein coupled receptors. sci-hub.seacs.org

    These strategies demonstrate the scaffold's adaptability for creating focused compound libraries to probe biological space and optimize for therapeutic effect.

    Potential for Novel Therapeutic Modalities

    The diversification of the 1-oxa-9-azaspiro[5.5]undecane scaffold has led to the discovery of compounds with significant therapeutic potential across several disease areas. The rigid spirocyclic nature of the scaffold is thought to contribute to enhanced binding affinity and selectivity for their respective targets.

    The table below summarizes key research findings on derivatives of the 1-oxa-9-azaspiro[5.5]undecane scaffold.

    Derivative ClassBiological TargetTherapeutic AreaKey Findings
    Substituted AmidesMmpL3 ProteinTuberculosisHigh activity against antibiotic-sensitive and multiresistant strains of M. tuberculosis. osi.lvscispace.com
    Aryl-substituted derivativesμ-Opioid Receptor (MOR) / Sigma-1 Receptor (σ1R)PainDual agonists/antagonists show potent analgesic activity with potentially fewer side effects than traditional opioids. sci-hub.seacs.org
    Trisubstituted UreasSoluble Epoxide Hydrolase (sEH)Chronic Kidney DiseaseHighly potent and orally active inhibitors demonstrated efficacy in a preclinical model of glomerulonephritis. nih.gov
    SulfonamidesCarbonic AnhydraseMultiple (e.g., glaucoma, cancer)Derivatives have been synthesized to target this metalloenzyme family. researchgate.net
    Fluoroquinolone ConjugatesBacterial TargetsInfectious DiseaseCiprofloxacin (B1669076) derivatives bearing the scaffold were synthesized and tested against various bacterial strains. researchgate.net

    Advanced Methodologies in Synthesis and Characterization for Future Research

    Future progress with the this compound scaffold and its derivatives will depend on the development of advanced synthetic and characterization methods. A primary challenge and opportunity lies in the stereocontrolled synthesis of the molecule. Developing synthetic routes that allow for the selective creation of each of the possible stereoisomers is crucial for systematically exploring its potential as an enantioselective probe and therapeutic agent.

    Furthermore, advanced characterization techniques will be essential. While standard methods like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are used for structural confirmation, more sophisticated techniques will be needed to understand the structure-activity relationship (SAR). X-ray crystallography of the compounds bound to their protein targets could provide invaluable atomic-level insights into their binding modes, guiding the rational design of more potent and selective molecules. Computational modeling and molecular docking studies can also be employed to predict binding affinities and help prioritize synthetic targets. osi.lv

    Q & A

    Q. What are the common synthetic routes for 1-Oxa-9-azaspiro[5.5]undecan-5-ol, and what are their advantages/limitations?

    The compound is synthesized via two primary routes:

    • Prins Cyclization : This one-step method efficiently constructs the spirocyclic scaffold and allows substituent introduction at position 4. It is cost-effective and scalable, making it suitable for industrial applications .
    • Olefin Metathesis (Grubbs Catalyst) : While effective, this route is limited by high costs, complex reaction conditions, and lower reproducibility, restricting its use to small-scale research .
      For methodology, prioritize Prins cyclization for yield optimization, using anhydrous solvents and inert atmospheres to minimize side reactions.

    Q. What analytical techniques are recommended for characterizing this compound?

    Key techniques include:

    • Chromatography (HPLC/GC) : For purity assessment and separation of diastereomers (e.g., using 1:9 MeOH:MeCN eluent) .
    • Spectroscopy (NMR, IR, UV-Vis) : To confirm functional groups and spirocyclic structure. For example, 1H^1H-NMR can resolve nitrogen and oxygen connectivity .
    • Elemental Analysis : Validates molecular formula (e.g., C16_{16}H23_{23}NO) .

    Q. What safety precautions are critical during experimental handling?

    • Acute Toxicity Mitigation : Use PPE (gloves, goggles), avoid inhalation, and ensure ventilation. For skin contact, wash with soap/water; for eye exposure, rinse for ≥15 minutes .
    • Storage : Keep at -20°C in airtight, light-protected containers to prevent degradation .

    Advanced Research Questions

    Q. How can synthetic yield be optimized while minimizing side reactions?

    • Reaction Optimization : Adjust Prins cyclization conditions (temperature, solvent polarity) to favor spirocyclic formation. For example, using dichloromethane at 0–25°C reduces byproducts .
    • Catalyst Screening : Test alternative catalysts (e.g., Lewis acids) to improve stereoselectivity.
    • Side Reaction Analysis : Employ LC-MS to identify impurities (e.g., hydroxylated derivatives from oxidation) and modify reducing agents (e.g., LiAlH4_4 vs. NaBH4_4) .

    Q. What computational methods elucidate its interaction with biological targets like MmpL3?

    • Molecular Docking : Use software (AutoDock, Schrödinger) to model binding affinity with MmpL3’s active site. Studies show the spirocyclic scaffold occupies hydrophobic pockets, disrupting mycobacterial lipid transport .
    • MD Simulations : Simulate protein-ligand stability over time (e.g., 100 ns trajectories) to validate docking predictions .
    • QSAR Modeling : Correlate substituent effects (e.g., benzyl vs. tert-butyl groups) with antitubercular activity using datasets from analogs .

    Q. How do structural modifications impact antimycobacterial activity?

    • Position-Specific SAR :
      • C9 Substitution : Benzyl groups enhance MmpL3 inhibition (MIC: 0.12 µg/mL vs. M. tuberculosis), while bulkier tert-butyl groups improve membrane penetration .
      • C4 Fluorination : Introducing fluorine increases metabolic stability but may reduce solubility (logP >3) .
    • In Vivo Testing : Evaluate derivatives in murine tuberculosis models, monitoring bacterial load reduction and toxicity (e.g., kidney/liver function) .

    Q. How can researchers resolve contradictions in reported biological activity data?

    • Standardized Assays : Replicate studies using consistent Mtb strains (e.g., H37Rv) and culture conditions (e.g., 7H9 media).
    • Counter-Screening : Test compounds against off-target enzymes (e.g., sEH) to confirm specificity. For example, sEH inhibition may explain anti-inflammatory effects in kidney disease models .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.